
2,6-Diiodo-4-méthylsulfonylphénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of two iodine atoms and a methylsulfonyl group attached to a phenol ring, making it a unique and versatile chemical entity.
Applications De Recherche Scientifique
2,6-Diiodo-4-methylsulfonylphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s halogenated structure makes it useful in studying halogen bonding interactions in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-4-methylsulfonylphenol typically involves the iodination of phenol derivatives. One efficient method is the one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position using excess diacetoxyiodobenzene
Industrial Production Methods
Industrial production of 2,6-Diiodo-4-methylsulfonylphenol may involve similar synthetic routes but on a larger scale. The use of hypervalent iodine reagents, such as diacetoxyiodobenzene, is common in these processes due to their efficiency and ability to introduce iodine atoms selectively .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diiodo-4-methylsulfonylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of iodine atoms and the methylsulfonyl group makes the aromatic ring highly reactive towards electrophilic aromatic substitution.
Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.
Nucleophilic Substitution: The iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenols, while oxidation can produce quinones .
Mécanisme D'action
The mechanism of action of 2,6-Diiodo-4-methylsulfonylphenol involves its ability to participate in halogen bonding interactions. The iodine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their stability and reactivity . This property is particularly useful in drug design, where halogen bonds can enhance the binding affinity of small molecules to their target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diiododiaryl ethers: These compounds share the diiodo substitution pattern and are used in similar applications.
2,4,6-Triiodophenol: This compound has an additional iodine atom and is used in different contexts due to its higher halogen content.
3,5-Diiodosalicylic acid: Another halogenated phenol with applications in organic synthesis and medicinal chemistry.
Uniqueness
2,6-Diiodo-4-methylsulfonylphenol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other halogenated phenols. This makes it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
2,6-diiodo-4-methylsulfonylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIFVUFZYLYABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407257 |
Source


|
| Record name | 2,6-Diiodo-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-03-5 |
Source


|
| Record name | 2,6-Diiodo-4-(methanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

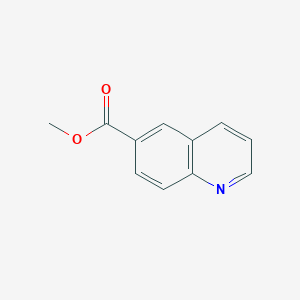
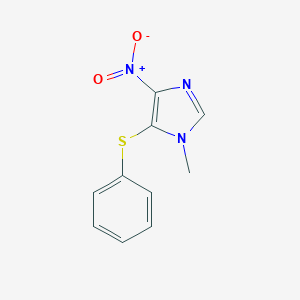
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
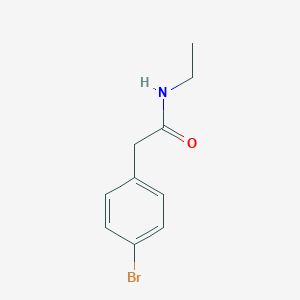
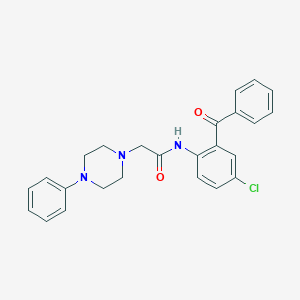
![13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one](/img/structure/B186410.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)
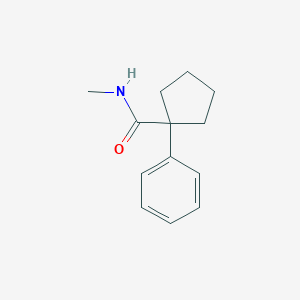
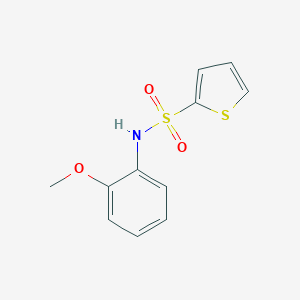
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)

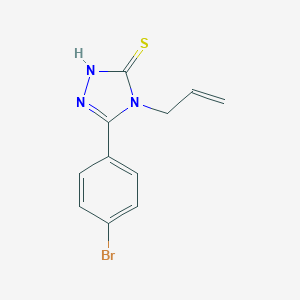
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)
